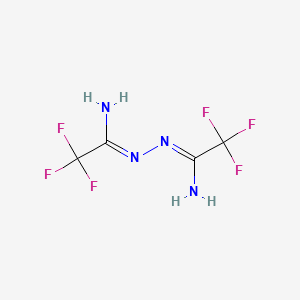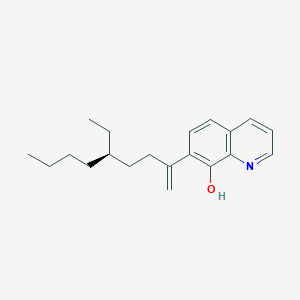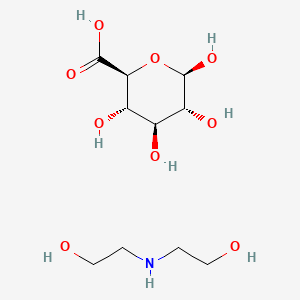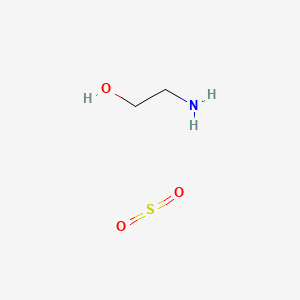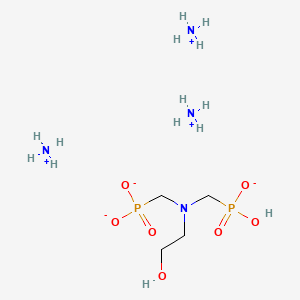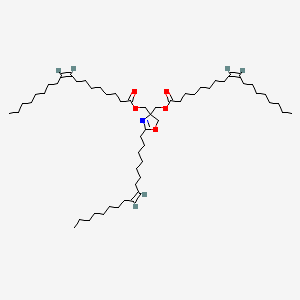
(Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate is a complex organic compound characterized by the presence of bis-methylene-interrupted Z-double bonds. These types of compounds are known for their unique structural features and significant biological activities. They are commonly found in natural sources such as plants, marine organisms, and microorganisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate typically involves the formation of bis-methylene-interrupted Z-double bonds. One common method includes the use of EDC·HCl/DMAP-mediated intermolecular cyclocondensation of α,ω-alka-nZ, (n+4)Z-dienols with aromatic dicarboxylic acids . This reaction is carried out in a mixture solvent of CH2Cl2 (DCM) and N,N-dimethylformamide (DMF) in the presence of NaH at ambient temperature .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
(Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biological processes and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of (Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate involves its interaction with specific molecular targets and pathways. It can bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties . This interaction can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetogenins: Known for their potent biological activities and similar structural features.
Lembehynes: Marine-derived compounds with bis-methylene-interrupted Z-double bonds.
Insect Pheromones: Contain similar structural motifs and exhibit significant biological activities.
Uniqueness
(Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate stands out due to its unique combination of an oxazole ring and bis-methylene-interrupted Z-double bonds
Eigenschaften
CAS-Nummer |
93841-65-7 |
|---|---|
Molekularformel |
C58H105NO5 |
Molekulargewicht |
896.5 g/mol |
IUPAC-Name |
[2-[(Z)-heptadec-8-enyl]-4-[[(Z)-octadec-9-enoyl]oxymethyl]-5H-1,3-oxazol-4-yl]methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C58H105NO5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55-59-58(52-62-55,53-63-56(60)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-64-57(61)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-54H2,1-3H3/b28-25-,29-26-,30-27- |
InChI-Schlüssel |
DLZBJVKEAVLIQQ-IUPFWZBJSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC1=NC(CO1)(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC1=NC(CO1)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



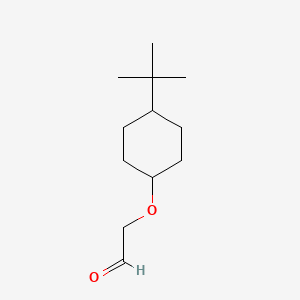
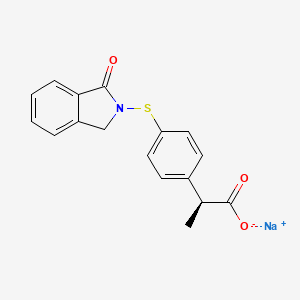
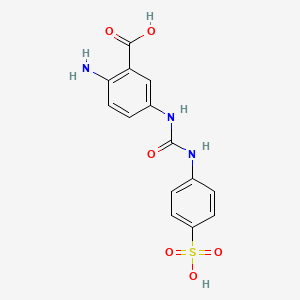
![3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one](/img/structure/B12673957.png)
